Cas no 2171896-09-4 ((4-chloro-3-methylphenyl)methyl(1-chlorobutan-2-yl)amine)
(4-cloro-3-metilfenil)metil(1-clorobutan-2-il)ammina è un composto organico clorurato con una struttura bifunzionale che combina un gruppo amminico secondario con un anello aromatico metil-clorurato. La presenza dei gruppi cloro in posizioni strategiche conferisce al composto una particolare reattività, rendendolo un intermedio versatile nella sintesi organica. La struttura chimica bilancia caratteristiche di lipofilia e polarità, favorendone l'utilizzo in reazioni di alchilazione e come building block per composti più complessi. La stabilità del legame amminico e la presenza del sostituente metilico sull'anello aromatico contribuiscono alla sua maneggevolezza in condizioni di reazione controllate.

2171896-09-4 structure
Nome del prodotto:(4-chloro-3-methylphenyl)methyl(1-chlorobutan-2-yl)amine
(4-chloro-3-methylphenyl)methyl(1-chlorobutan-2-yl)amine Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2171896-09-4
- [(4-chloro-3-methylphenyl)methyl](1-chlorobutan-2-yl)amine
- EN300-1282811
- (4-chloro-3-methylphenyl)methyl(1-chlorobutan-2-yl)amine
-
- Inchi: 1S/C12H17Cl2N/c1-3-11(7-13)15-8-10-4-5-12(14)9(2)6-10/h4-6,11,15H,3,7-8H2,1-2H3
- Chiave InChI: NZZBJZDPRBOFGT-UHFFFAOYSA-N
- Sorrisi: ClCC(CC)NCC1C=CC(=C(C)C=1)Cl
Proprietà calcolate
- Massa esatta: 245.0738049g/mol
- Massa monoisotopica: 245.0738049g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 15
- Conta legami ruotabili: 5
- Complessità: 175
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 12Ų
- XLogP3: 3.8
(4-chloro-3-methylphenyl)methyl(1-chlorobutan-2-yl)amine Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1282811-0.1g |
[(4-chloro-3-methylphenyl)methyl](1-chlorobutan-2-yl)amine |
2171896-09-4 | 0.1g |
$829.0 | 2023-05-23 | ||
Enamine | EN300-1282811-2.5g |
[(4-chloro-3-methylphenyl)methyl](1-chlorobutan-2-yl)amine |
2171896-09-4 | 2.5g |
$1848.0 | 2023-05-23 | ||
Enamine | EN300-1282811-5.0g |
[(4-chloro-3-methylphenyl)methyl](1-chlorobutan-2-yl)amine |
2171896-09-4 | 5g |
$2732.0 | 2023-05-23 | ||
Enamine | EN300-1282811-100mg |
[(4-chloro-3-methylphenyl)methyl](1-chlorobutan-2-yl)amine |
2171896-09-4 | 100mg |
$615.0 | 2023-10-01 | ||
Enamine | EN300-1282811-1000mg |
[(4-chloro-3-methylphenyl)methyl](1-chlorobutan-2-yl)amine |
2171896-09-4 | 1000mg |
$699.0 | 2023-10-01 | ||
Enamine | EN300-1282811-2500mg |
[(4-chloro-3-methylphenyl)methyl](1-chlorobutan-2-yl)amine |
2171896-09-4 | 2500mg |
$1370.0 | 2023-10-01 | ||
Enamine | EN300-1282811-500mg |
[(4-chloro-3-methylphenyl)methyl](1-chlorobutan-2-yl)amine |
2171896-09-4 | 500mg |
$671.0 | 2023-10-01 | ||
Enamine | EN300-1282811-5000mg |
[(4-chloro-3-methylphenyl)methyl](1-chlorobutan-2-yl)amine |
2171896-09-4 | 5000mg |
$2028.0 | 2023-10-01 | ||
Enamine | EN300-1282811-50mg |
[(4-chloro-3-methylphenyl)methyl](1-chlorobutan-2-yl)amine |
2171896-09-4 | 50mg |
$587.0 | 2023-10-01 | ||
Enamine | EN300-1282811-0.25g |
[(4-chloro-3-methylphenyl)methyl](1-chlorobutan-2-yl)amine |
2171896-09-4 | 0.25g |
$867.0 | 2023-05-23 |
(4-chloro-3-methylphenyl)methyl(1-chlorobutan-2-yl)amine Letteratura correlata
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Alexis Perea,Karim Zaghib,Daniel Bélanger J. Mater. Chem. A, 2015,3, 2776-2783
-
Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
2171896-09-4 ((4-chloro-3-methylphenyl)methyl(1-chlorobutan-2-yl)amine) Prodotti correlati
- 892747-61-4(1-(3-ethylphenyl)-4-3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl-1H-1,2,3-triazol-5-amine)
- 952861-37-9(4-2-(4-fluorobenzenesulfonyl)acetyl-1,2,3,4-tetrahydroquinoxalin-2-one)
- 1986455-23-5(Methyl 3-oxo-3-(pyridin-2yl)propanoate)
- 587828-18-0(2-tert-Butyl-3-formyl-1h-indole-5-carbonitrile)
- 1261953-60-9(2-(2-Hydroxyphenyl)-5-methylbenzoic acid)
- 1878508-18-9(1-Benzyl-4-{[(benzyloxy)carbonyl]amino}piperidine-4-carboxylic acid)
- 886951-90-2(ethyl 4-ethoxy-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)
- 1805778-88-4(Ethyl 3-(3-bromo-4-(fluoromethoxy)phenyl)propanoate)
- 261503-26-8(2-Chloro-1H,1H-perfluorooct-1-ene)
- 2172218-65-2(2-(1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}-N-propylformamido)acetic acid)
Fornitori consigliati
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso

Hubei Changfu Chemical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

pengshengyue
Membro d'oro
CN Fornitore
Grosso

BIOOKE MICROELECTRONICS CO.,LTD
Membro d'oro
CN Fornitore
Reagenti
